molecular formula C16H29N5O5 B1473502 Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate CAS No. 911857-61-9

Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

Cat. No.: B1473502
CAS No.: 911857-61-9
M. Wt: 371.43 g/mol
InChI Key: XJYFNWQRTHOSSA-UHFFFAOYSA-N
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Description

Of the Triazinane Ring: Under suitable conditions, tert-butyl carbamate is reacted with a compound containing the 3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl group to produce the desired imino derivative.


Additional Modifications: Depending on the specific synthetic route, further steps may be necessary to introduce additional functional groups and complete the synthesis.


Scientific Research Applications


Due to its unique structural features, including a carbamate and a triazinane ring, the compound may find applications in various scientific domains such as organic chemistry, medicinal chemistry, and drug discovery. Additionally, its tert-butyl protecting group can be selectively removed, providing utility in peptide chemistry for the temporary protection of amino acids.


Advantages and Limitations for Lab Experiments


Advantages:

Versatile Synthetic Building Block: Its complex structure provides opportunities for diversification and customization.

Protecting Group: The tert-butyl (t-Bu) group in the compound can serve as a protecting group, especially useful in peptide synthesis.


Limitations:

Complex Synthesis Route: The compound's synthesis may involve multiple steps, making it time and resource-intensive.

Limited Documentation: Given that the compound is not widely known, its specific applications and biological activities may not be well-documented.


Future Directions

Synthetic Method Optimization: Future research might focus on streamlining and improving the compound’s synthesis.

Elucidation of Biological Activities: Investigating the compound's interactions with biological targets and its potential as a drug molecule or chemical probe could be of research interest.

Properties

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O5/c1-15(2,3)25-12(22)17-11(18-13(23)26-16(4,5)6)21-9-19(7)14(24)20(8)10-21/h9-10H2,1-8H3,(H,17,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYFNWQRTHOSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CN(C(=O)N(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 4
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 5
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 6
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

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